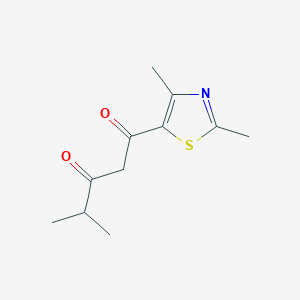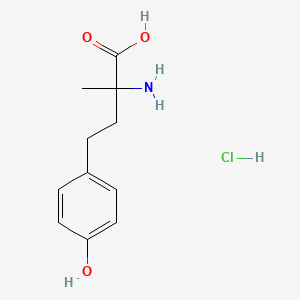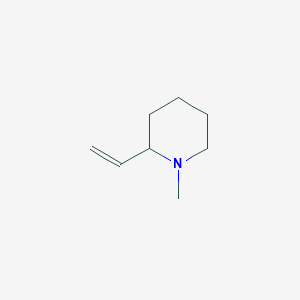![molecular formula C13H17BO2 B13476718 (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a spirocyclic heptane ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Spiro[3One common method includes the hydroboration of a suitable precursor, such as a terminal alkyne, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid primarily involves its role as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the spirocyclic heptane ring, making it less sterically hindered.
(3-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties, making it particularly useful in selective cross-coupling reactions .
Properties
Molecular Formula |
C13H17BO2 |
|---|---|
Molecular Weight |
216.09 g/mol |
IUPAC Name |
(4-spiro[3.3]heptan-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H17BO2/c15-14(16)11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13/h2-5,12,15-16H,1,6-9H2 |
InChI Key |
PQNRHDIOHMLYFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC23CCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
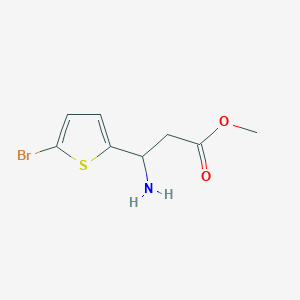
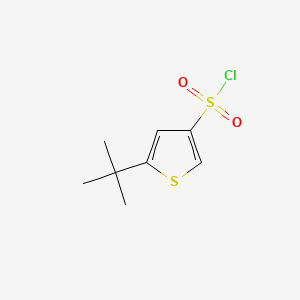


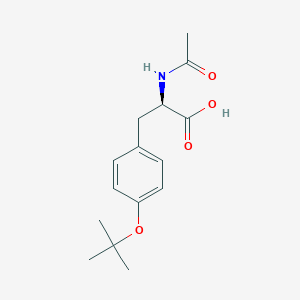
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)

![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
